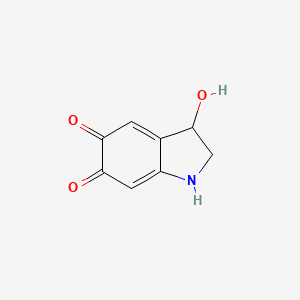

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione

Übersicht

Beschreibung

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular formula of “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” is C8H7NO3 . It has a molecular weight of 165.15 g/mol . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” has a molecular weight of 165.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 165.042593085 g/mol and its monoisotopic mass is 165.042593085 g/mol . The topological polar surface area is 66.4 Ų .Wissenschaftliche Forschungsanwendungen

Photoinduced Molecular Transformations: One study focused on the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones through regioselective photoaddition of amino-1,4-naphthoquinones and amino-1,4-benzoquinones with alkenes. This process demonstrated a pathway to annelated hydroquinones, which are significant in organic synthesis (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).

Synthesis of Indole Derivatives: A novel and efficient protocol for synthesizing indole-2,3-diones and related compounds was described, highlighting functional-group compatibility, shorter reaction time, and high yields, which is valuable in the development of new pharmaceuticals and materials (Gao, Xue, Wang, & Wu, 2014).

Micellar Effects on Hydrolysis: Research into the hydrolysis of isatin and its derivatives revealed insights into reaction kinetics and the influence of surfactants, contributing to a better understanding of chemical reactions in different environments (Al-ayed, Ali, Al‐Lohedan, Al-Sulaim, Issa, & Kabir-ud-din, 2011).

Synthesis and Biological Evaluation: Indole molecules were synthesized for screening anti-inflammatory activity. The development of such molecules is crucial for advancing therapeutic options in treating inflammation-related diseases (Swathi, Manasa, & Sarangapani, 2017).

Catalysis and Green Chemistry: A study on the use of mandelic acid as a catalyst for synthesizing hydroxy-indolin-2-ones and related derivatives in aqueous ethanol at room temperature emphasized energy efficiency and eco-friendliness in chemical synthesis (Kaur, Kumar, Saroch, Gupta, & Banerjee, 2020).

Chemically Modified Indoles: Research into the voltammetric behavior and biocidal effects of fused cyclic thiosemicarbazones, including indole derivatives, underscored their potential in environmental and health-related applications (Makki, Abdel-Rahman, & El-Shahawi, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,8-9,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQZMIOKXLXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC(=O)C(=O)C=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964149 | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

CAS RN |

490-89-1 | |

| Record name | Noradrenochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noradrenochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)

![ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B613751.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)

![Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-](/img/structure/B613762.png)